

# Reasons for HALO-301 trial failure to meet primary endpoint

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## Compound of Interest

Compound Name: Pegvorhyaluronidase alfa

Cat. No.: B15189429

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## HALO-301 Trial: Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals regarding the HALO-301 clinical trial and the failure of **pegvorhyaluronidase alfa** (PEGPH20) to meet its primary endpoint.

## Frequently Asked Questions (FAQs)

Q1: What was the primary endpoint of the HALO-301 trial, and did the treatment arm meet it?

The primary endpoint of the Phase III HALO-301 trial was overall survival (OS).<sup>[1][2][3]</sup> The trial was designed to evaluate the efficacy and safety of **pegvorhyaluronidase alfa** (PEGPH20) in combination with nab-paclitaxel and gemcitabine (AG) compared to placebo plus AG in patients with hyaluronan-high metastatic pancreatic ductal adenocarcinoma (PDA).<sup>[2][4]</sup> The addition of PEGPH20 to the standard chemotherapy regimen did not lead to an improvement in overall survival.<sup>[1][4][5]</sup>

Q2: What were the specific results for the primary and key secondary endpoints?

The HALO-301 trial failed to demonstrate a statistically significant improvement in the primary endpoint of overall survival. The median OS in the PEGPH20 plus AG arm was 11.2 months, compared to 11.5 months in the placebo plus AG arm, with a hazard ratio (HR) of 1.00 and a p-value of 0.97.<sup>[1][4]</sup> Key secondary endpoints, including progression-free survival (PFS) and

duration of response (DOR), also showed no improvement with the addition of PEGPH20.[1][5] While there was a higher objective response rate (ORR) in the investigational arm, this did not translate into a survival benefit.[1][4][6]

Q3: What was the proposed mechanism of action for **pegvorhyaluronidase alfa** (PEGPH20)?

PEGPH20 is a pegylated recombinant human hyaluronidase designed to degrade hyaluronan (HA), a major component of the extracellular matrix in the tumor microenvironment of many cancers, including pancreatic adenocarcinoma.[7][8] The dense, hyaluronan-rich stroma of pancreatic tumors is thought to create high interstitial pressure, which can compress blood vessels and impede the delivery of chemotherapeutic agents to the cancer cells.[9][10] By breaking down hyaluronan, PEGPH20 was hypothesized to increase the penetration and efficacy of co-administered chemotherapy.[7][8]

Q4: Why is the failure of HALO-301 significant for pancreatic cancer research?

The results of the HALO-301 trial were disappointing because targeting the tumor stroma, specifically hyaluronan, was a promising therapeutic strategy for the notoriously difficult-to-treat pancreatic cancer.[10] The failure suggests that simply degrading the desmoplastic stroma may not be sufficient to improve outcomes and that the interaction between the tumor microenvironment and cancer cells is more complex than previously understood.[9][10] It is also possible that the tumor stroma has protective functions that restrain tumor growth.[10] These findings have prompted a re-evaluation of stromal-targeting strategies in pancreatic cancer.[4]

Q5: Were there any safety concerns with the addition of PEGPH20?

The safety profile of PEGPH20 in combination with nab-paclitaxel and gemcitabine was generally consistent with previous studies.[1][4] However, certain Grade 3 or higher adverse events were more frequent in the PEGPH20 arm, including fatigue, muscle spasms, and hyponatremia.[4][7] An earlier trial, HALO-202, had noted an imbalance in thromboembolic events in the PEGPH20 arm, which led to the implementation of enoxaparin prophylaxis in subsequent studies, including HALO-301.[8][11]

## Quantitative Data Summary

Endpoint	PEGPH20 + Nab-paclitaxel/Gemcitabine (AG)	Placebo + Nab-paclitaxel/Gemcitabine (AG)	Hazard Ratio (HR)	95% Confidence Interval (CI)	p-value
Median Overall Survival (OS)	11.2 months[1][4]	11.5 months[1][4]	1.00[1][5]	0.80 - 1.27[1]	0.97[1][4]
Median Progression-Free Survival (PFS)	7.1 months[1][4]	7.1 months[1][4]	0.97[1][4]	0.75 - 1.26[1][4]	-
Objective Response Rate (ORR)	47%[1][4]	36%[1][4]	-	-	-
Median Duration of Response (DOR)	6.1 months[1]	7.4 months[1]	-	-	-

## Experimental Protocols

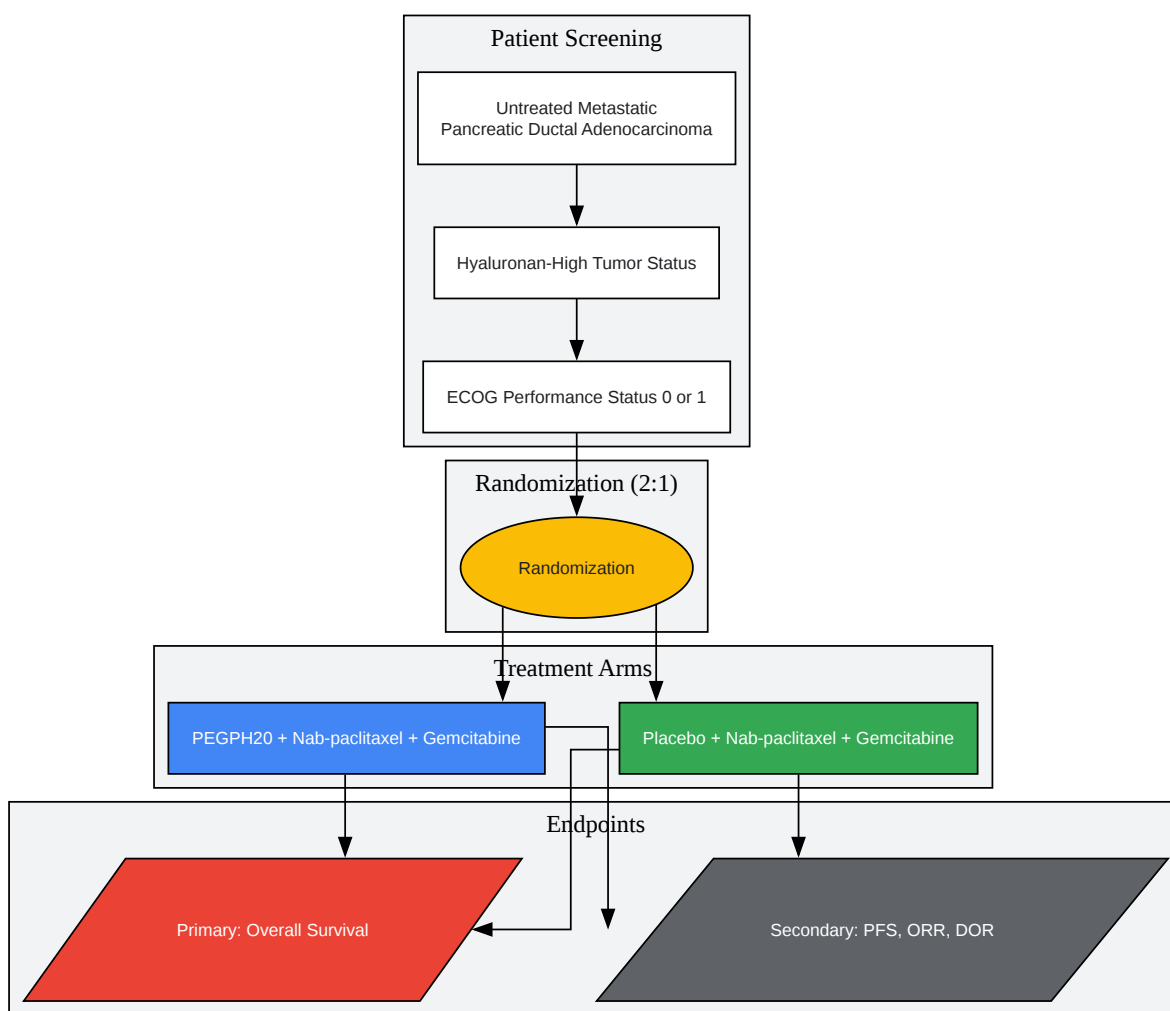
### HALO-301 Trial Design

The HALO-301 study was a Phase III, randomized, double-blind, placebo-controlled international trial.[1][2][4]

- Patient Population: The trial enrolled 492 patients with previously untreated, hyaluronan-high, metastatic pancreatic ductal adenocarcinoma.[1][4] Patients were required to have an ECOG performance status of 0 or 1.[5]
- Randomization: Patients were randomized in a 2:1 ratio to receive either PEGPH20 in combination with nab-paclitaxel and gemcitabine (AG) or placebo plus AG.[1][2]
- Treatment Regimen:

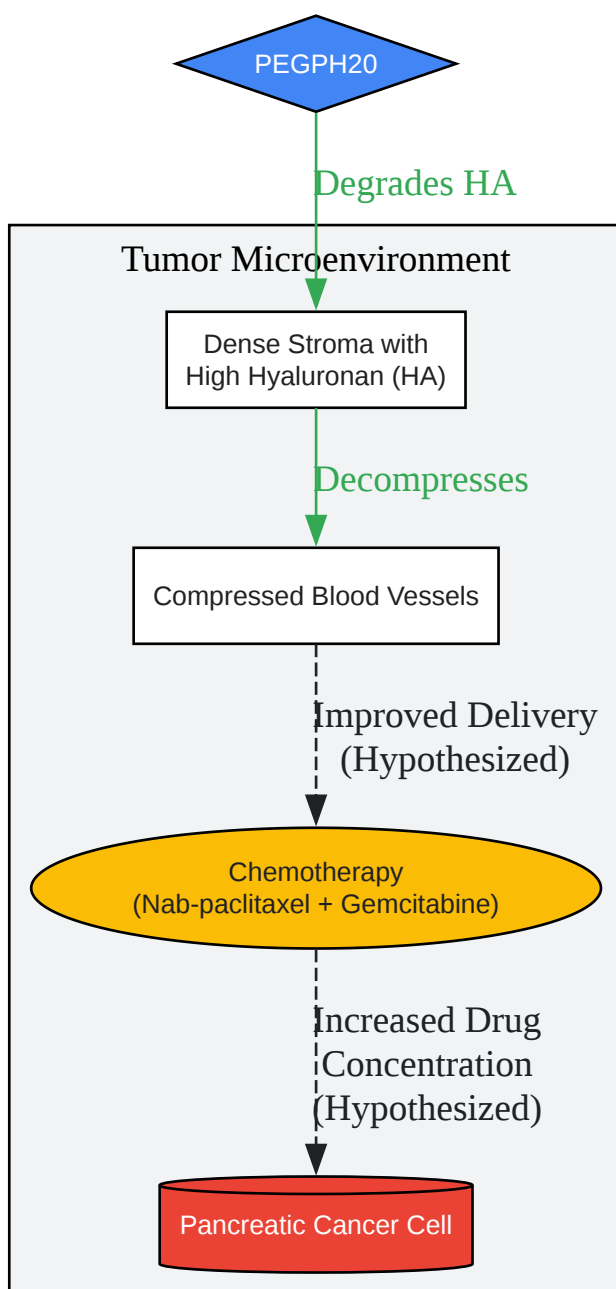
- PEGPH20/Placebo: Administered intravenously.
- Nab-paclitaxel: 125 mg/m<sup>2</sup> administered intravenously.[1]
- Gemcitabine: 1,000 mg/m<sup>2</sup> administered intravenously.[1]
- Treatment was given in 4-week cycles, with treatment on the first three weeks followed by a week of rest.[1]
- Primary Endpoint: Overall Survival (OS).[1][3]
- Secondary Endpoints: Included Progression-Free Survival (PFS), Objective Response Rate (ORR), and Duration of Response (DOR).[2][5]

## Visualizations



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Caption: HALO-301 Experimental Workflow.



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Caption: Hypothesized Mechanism of Action of PEGPH20.

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